(E)-1-(3-aminopyrrolidin-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one

Catalog No.
S944587
CAS No.
1286376-86-0
M.F
C13H15FN2O
M. Wt
234.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-1-(3-aminopyrrolidin-1-yl)-3-(4-fluorophenyl)p...

CAS Number

1286376-86-0

Product Name

(E)-1-(3-aminopyrrolidin-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one

IUPAC Name

(E)-1-(3-aminopyrrolidin-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one

Molecular Formula

C13H15FN2O

Molecular Weight

234.27 g/mol

InChI

InChI=1S/C13H15FN2O/c14-11-4-1-10(2-5-11)3-6-13(17)16-8-7-12(15)9-16/h1-6,12H,7-9,15H2/b6-3+

InChI Key

XEQHRWWXHQEZHN-ZZXKWVIFSA-N

SMILES

C1CN(CC1N)C(=O)C=CC2=CC=C(C=C2)F

Canonical SMILES

C1CN(CC1N)C(=O)C=CC2=CC=C(C=C2)F

Isomeric SMILES

C1CN(CC1N)C(=O)/C=C/C2=CC=C(C=C2)F

(E)-1-(3-aminopyrrolidin-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one is a synthetic organic compound characterized by its distinct structural features, which include a pyrrolidine ring and a fluorophenyl group. This compound belongs to a class of molecules that exhibit potential pharmacological properties due to their ability to interact with various biological targets. The presence of the aminopyrrolidine moiety suggests that it may participate in various biological processes, potentially influencing neurotransmitter systems or other cellular pathways.

Typical for organic compounds, including:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Michael Addition: The double bond in the prop-2-en-1-one structure can participate in Michael addition reactions with suitable nucleophiles.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

These reactions are crucial for modifying the compound's structure to enhance its biological activity or to create derivatives for further study.

Biological activity predictions for (E)-1-(3-aminopyrrolidin-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one indicate potential interactions with various biological targets. The compound's structure suggests it may exhibit:

  • Antidepressant Effects: Due to its structural similarity to known psychoactive compounds, it may influence neurotransmitter systems, particularly those involving serotonin and norepinephrine.
  • Antitumor Activity: Preliminary studies suggest that similar compounds can inhibit tumor growth by affecting cellular signaling pathways involved in proliferation and apoptosis.
  • Antimicrobial Properties: Some derivatives of similar structures have shown activity against bacterial and fungal strains, indicating potential therapeutic applications in infectious diseases.

The synthesis of (E)-1-(3-aminopyrrolidin-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one can be achieved through several methods:

  • Condensation Reaction: A typical method involves the condensation of 4-fluorobenzaldehyde with 3-aminopyrrolidine in the presence of a base such as sodium hydroxide, followed by dehydration to form the enone structure.
  • Michael Addition: Another approach could involve a Michael addition where an appropriate nucleophile adds to the double bond of an α,β-unsaturated carbonyl compound derived from pyrrolidine.
  • Functional Group Modification: Post-synthesis modifications may include halogenation or alkylation to enhance biological activity or solubility.

The potential applications of (E)-1-(3-aminopyrrolidin-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one include:

  • Pharmaceutical Development: As a lead compound for developing new antidepressants or antitumor agents.
  • Research Tool: Used in studies investigating the mechanisms of action of neurotransmitters or cellular signaling pathways.
  • Chemical Probes: To explore interactions with specific biological targets in drug discovery programs.

Interaction studies are essential for understanding how (E)-1-(3-aminopyrrolidin-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one interacts with various proteins and enzymes. Techniques such as:

  • Molecular Docking: To predict binding affinities and modes of interaction with target proteins.
  • High-throughput Screening: To evaluate the compound's effects on large libraries of biological targets, identifying potential therapeutic uses.

These studies help elucidate the compound's pharmacokinetic and pharmacodynamic properties.

Several compounds share structural similarities with (E)-1-(3-aminopyrrolidin-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one, including:

Compound NameStructural FeaturesUnique Aspects
4-FluoroanilineAmino group attached to fluorobenzeneKnown for its use in dye synthesis
3-AminopyrrolidinePyrrolidine ring with an amino groupServes as a building block in drug design
5-FluoroindoleIndole structure with fluorine substitutionExhibits significant neuropharmacological activity
(E)-N-(4-Fluorophenyl)propenamideSimilar propenamide structurePotential anti-inflammatory properties

These compounds highlight the uniqueness of (E)-1-(3-aminopyrrolidin-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one through its specific combination of functional groups and structural characteristics that may confer distinct biological activities.

XLogP3

1.2

Dates

Last modified: 08-16-2023

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